4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . . This compound is characterized by the presence of two hydroxyl groups and a double bond in the Z-configuration, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- can be achieved through several synthetic routes. One common method involves the selective hydrogenation of 2,7-dimethyl-4-octyne-2,7-diol using a suitable catalyst under controlled conditions . Another approach is the reduction of 2,7-dimethyl-4-octene-2,7-dione using reducing agents such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions. Major products formed from these reactions include ketones, carboxylic acids, and substituted diols .
Scientific Research Applications
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . The double bond in the Z-configuration may also play a role in its reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
4-Octene-2,7-diol, 2,7-dimethyl-, (4Z)- can be compared with similar compounds such as:
2-Octene-2,7-diol, 2,7-dimethyl-: This compound has a similar structure but differs in the position of the double bond.
2,7-Dimethyl-4-octyne-2,7-diol: This compound contains a triple bond instead of a double bond, leading to different reactivity and applications.
2,7-Dimethyl-4-octene-2,7-dione: This compound has carbonyl groups instead of hydroxyl groups, resulting in different chemical properties.
Properties
CAS No. |
160790-49-8 |
---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,7-dimethyloct-4-ene-2,7-diol |
InChI |
InChI=1S/C10H20O2/c1-9(2,11)7-5-6-8-10(3,4)12/h5-6,11-12H,7-8H2,1-4H3 |
InChI Key |
LQBJEGDVJSXOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=CCC(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.